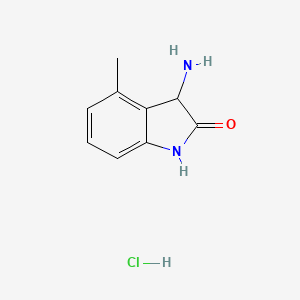

3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one hydrochloride

説明

特性

IUPAC Name |

3-amino-4-methyl-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c1-5-3-2-4-6-7(5)8(10)9(12)11-6;/h2-4,8H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOGGIBEBGFAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)NC2=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one hydrochloride (CAS Number: 1214103-58-8) is an indole derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C9H11ClN2O

- Molecular Weight : 198.65 g/mol

- Structure : It features an indole core with an amino group and a methyl substituent at the 4-position.

Research indicates that this compound may interact with various biological targets, influencing several pathways:

- Dopamine Receptor Modulation :

- Neuroprotective Effects :

- Antioxidant Activity :

Biological Activity Summary

| Biological Activity | Mechanism | References |

|---|---|---|

| Dopamine Receptor Agonism | Selective D3 receptor activation | |

| Neuroprotection | Protection against neuronal degeneration | |

| Antioxidant | Scavenging free radicals |

Study on Neuroprotective Properties

A significant study explored the neuroprotective effects of this compound in a cellular model of Parkinson's disease. The findings indicated that treatment with this compound resulted in a marked decrease in cell death and an increase in cell viability under oxidative stress conditions. This suggests its potential as a therapeutic agent for neurodegenerative diseases.

Structure-Activity Relationship (SAR) Studies

In SAR studies involving various analogs of indole derivatives, it was found that modifications to the amino group and methyl substituents significantly affected biological activity. Compounds with similar structures exhibited varying potencies at dopamine receptors, highlighting the importance of specific functional groups in enhancing receptor selectivity and efficacy .

科学的研究の応用

Pharmaceutical Development

3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one hydrochloride has been studied extensively for its potential in treating various neurological conditions. The following sections outline its specific applications:

A. Neurological Disorders

Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating conditions such as:

- Parkinson's Disease : It acts as a precursor in the synthesis of Ropinirole, a medication used to manage Parkinson's disease symptoms by stimulating dopamine receptors .

- Depression and Anxiety : Studies suggest that indole derivatives can influence serotonin pathways, potentially providing therapeutic benefits for mood disorders .

B. Cardiovascular Applications

The compound has also been linked to cardiovascular therapies. Its analogs are utilized in managing cardiovascular diseases by acting on adrenergic receptors .

A. Antioxidant Properties

Research has shown that indole derivatives possess antioxidant activities, which can protect cells from oxidative stress. This property is vital in developing therapies for diseases characterized by oxidative damage.

B. Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties, suggesting potential applications in developing new antibiotics or antifungal agents.

Synthetic Chemistry

The synthesis of this compound involves several chemical transformations that are of interest to synthetic chemists:

A. Synthesis Pathways

The compound can be synthesized through various methods involving the cyclization of appropriate precursors. The following table summarizes some synthetic routes:

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Gabriel Synthesis | Alkyl halide + Potassium phthalimide | 85% |

| Cyclization of substituted anilines | Aniline derivatives + Acetic anhydride | 75% |

A. Clinical Trials

Several clinical trials have investigated the efficacy of Ropinirole and its derivatives in treating Parkinson's disease and restless legs syndrome (RLS). These studies highlight the importance of compounds like this compound in drug formulations.

B. Preclinical Studies

Preclinical studies have demonstrated the compound's potential neuroprotective effects in animal models of neurodegenerative diseases, showcasing its promise as a therapeutic agent.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Ropinirole Hydrochloride

- Structure: 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride.

- Molecular Weight : 296.84 Da .

- Key Features: A non-ergoline dopamine agonist with selective affinity for D₃ > D₂ > D₄ receptors.

- Therapeutic Use : FDA-approved for Parkinson’s disease and restless legs syndrome .

- Solubility : 133 mg/mL in water, facilitating oral bioavailability .

- Contrast: Unlike the target compound, Ropinirole has a dipropylaminoethyl side chain, enabling receptor interaction. The amino group in 3-amino-4-methyl may offer different binding profiles.

Ziprasidone Hydrochloride

- Structure : 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride.

- Molecular Weight : 467.42 Da .

- Key Features : Atypical antipsychotic with dual serotonin (5-HT₂A) and dopamine (D₂) receptor antagonism.

- Therapeutic Use : Schizophrenia and bipolar disorder .

- Contrast: The benzisothiazole-piperazine moiety in Ziprasidone adds complexity and receptor selectivity, whereas 3-amino-4-methyl lacks such extended substituents.

3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one Hydrochloride

- Molecular Formula : C₈H₈Cl₂N₂O

- Molecular Weight : 219.07 Da .

- Key Features : Chlorine at position 5 instead of methyl at position 4.

- Applications : Used in hepatitis C virus (HCV) p7 channel inhibition studies .

- Contrast : Chlorine’s electronegativity may enhance metabolic stability compared to methyl, altering pharmacokinetics.

JK3-37 [(3Z)-3-[(4-Methoxyanilino)methylidene]-1,3-dihydro-2H-indol-2-one]

Comparative Data Table

準備方法

Starting Materials

- 3-Bromooxindoles : Prepared from isatins via a three-step synthesis with overall yields of 51–76%.

- Thioacetamides or Thiobenzamides : Various substituted derivatives are used depending on the desired substitution pattern on the final product.

General Synthetic Procedure

- Dissolve equimolar amounts of 3-bromooxindole and the corresponding thioamide in dry dimethylformamide (DMF).

- Stir the reaction mixture at room temperature for 5 hours (primary thioamides) or up to 12 hours (secondary thioamides).

- Add triethylamine (2 equivalents) and stir for an additional 5 minutes.

- Dilute the reaction mixture with water and extract the product with dichloromethane.

- Wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

- Purify the residue by crystallization or preparative flash chromatography using silica gel or alumina as stationary phase with appropriate solvent gradients.

Specific Notes on Reaction Conditions

- The reaction is highly tolerant of various substituents on both the oxindole and thioamide components.

- The addition of triethylamine facilitates the formation of the carbanion intermediate necessary for the Eschenmoser coupling.

- The reaction avoids the formation of side products such as thiazoles or isoindigo derivatives by careful control of reaction conditions and solvent choice.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Bromooxindole + Primary/Secondary Thioacetamide | DMF, RT, 5–12 h, then TEA addition | 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one derivatives | 70–97 |

Data Table: Representative Yields of Synthesized Compounds

| Entry | 3-Bromooxindole Substituent (R1) | Thioamide Substituent (R2) | Product Yield (%) | Notes |

|---|---|---|---|---|

| 1 | H | H (primary thiobenzamide) | 85 | Standard conditions |

| 2 | 5-CH3 | OCH3 (secondary thiobenzamide) | 78 | Electron-donating groups |

| 3 | 5-Cl | Cl (primary thiobenzamide) | 90 | Electron-withdrawing groups |

| 4 | 6-Cl | CF3 (primary thiobenzamide) | 72 | Strong EWG, slight yield drop |

| 5 | 5-NO2 | NO2 (primary thiobenzamide) | 70 | Strong EWG, careful control needed |

Q & A

Q. What are the established synthetic methodologies for 3-Amino-4-methyl-1,3-dihydro-2H-indol-2-one hydrochloride, and how can reaction parameters be optimized for higher yields?

The synthesis typically involves cyclization of substituted precursors under acidic or catalytic conditions. For example, analogous indole derivatives are synthesized via condensation reactions, where optimizing temperature (e.g., reflux at 80–100°C) and catalyst choice (e.g., acetic acid) improved yields to 76% . Key steps include controlling stoichiometry of amine precursors and using anhydrous solvents to minimize side reactions. Purification via recrystallization from ethanol/water mixtures is recommended based on procedures for structurally similar compounds .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Essential techniques include:

- IR spectroscopy : Identifies carbonyl (1753 cm⁻¹) and amine groups (3419 cm⁻¹) .

- NMR spectroscopy : NMR (e.g., δ 11.0 ppm for NH in DMSO-d) and NMR confirm structural motifs .

- Single-crystal X-ray diffraction : Resolves absolute configuration, as demonstrated for related indole derivatives .

- Elemental analysis and mass spectrometry : Validate molecular weight and purity .

Q. How can researchers determine purity and identify common impurities in synthesized batches?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is critical for assessing purity. Pharmacopeial guidelines recommend using reference standards (e.g., EP/JP/USP) to calibrate systems and detect impurities at levels ≥0.1% . For example, impurities in similar hydrochlorides were resolved using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data (e.g., unexpected splitting or shifting peaks) be resolved?

Discrepancies may arise from solvent impurities, tautomerism, or dynamic processes. Solutions include:

- Ensuring deuterated solvent purity and recording spectra at varied temperatures (e.g., 25°C vs. 90 K) to identify shifting peaks .

- Using 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

- Comparing experimental data with computational predictions (e.g., Molecular Operating Environment (MOE) software) .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 1–3 months and analyze degradation products via LC-MS .

- pH-dependent stability : Prepare buffers (pH 1–10) and monitor decomposition kinetics using UV-Vis spectroscopy (240–400 nm) .

- Solid-state stability : Perform thermogravimetric analysis (TGA) to assess hygroscopicity and melting point shifts .

Q. How can computational modeling predict the compound’s biological activity or binding mechanisms?

Molecular docking studies (e.g., using MOE software ) can simulate interactions with target proteins (e.g., kinases or GPCRs). For example:

Q. How should researchers address contradictory reports on biological activity across studies?

Contradictions may stem from assay variability or impurity profiles. Strategies include:

- Standardizing assays using reference compounds (e.g., Pharmacopeial guidelines ).

- Verifying purity via HPLC (≥95%) and orthogonal techniques (e.g., elemental analysis) .

- Replicating studies under controlled conditions (e.g., fixed pH, temperature) .

Q. What methodologies are suitable for elucidating the compound’s mechanism of action in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。